molecular formula C12H12ClN3O3 B2381346 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1206987-43-0

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2381346
CAS No.: 1206987-43-0
M. Wt: 281.7
InChI Key: STBSNNRMRWBDTL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methoxy group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps. One common synthetic route starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-methyl-1,2,4-oxadiazole-5-methanamine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the chloro and oxadiazole groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-15-11(19-16-7)6-14-12(17)9-5-8(13)3-4-10(9)18-2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSNNRMRWBDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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